molecular formula C18H18F3N3O3 B2358118 N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)-4-morpholinecarboxamide CAS No. 339025-53-5

N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)-4-morpholinecarboxamide

Cat. No.: B2358118
CAS No.: 339025-53-5
M. Wt: 381.355
InChI Key: SAYHCOIKQROWCG-UHFFFAOYSA-N
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Description

N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)-4-morpholinecarboxamide is a notable compound in the chemical realm, recognized for its unique structure and potential applications. It features a combination of a pyridine ring with a trifluoromethyl group and a morpholinecarboxamide moiety, making it a subject of interest in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)-4-morpholinecarboxamide typically involves multi-step procedures. One common route starts with the preparation of the 2-oxo-5-(trifluoromethyl)-1(2H)-pyridine precursor. This precursor undergoes a nucleophilic substitution with 4-(bromomethyl)phenylboronic acid, followed by coupling with 4-morpholinecarboxamide using standard peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods: For large-scale production, the synthesis steps are optimized to enhance yield and purity. Using robust solvents and catalysts, such as DMF (Dimethylformamide) and palladium-based catalysts, are common to streamline the process and ensure consistency in industrial settings.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: The compound can undergo oxidation reactions, typically modifying the pyridine ring or the morpholine moiety. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reduction of the compound is less common but can be achieved using agents like sodium borohydride.

  • Substitution: Nucleophilic substitution reactions primarily affect the trifluoromethyl-pyridine part of the molecule.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, hydrogen peroxide.

  • Reduction: Sodium borohydride.

  • Substitution: Various nucleophiles, with reactions often performed in polar aprotic solvents.

Major Products Formed: Depending on the reaction type, major products include oxidized derivatives, reduced versions of the compound, and substitution products where the trifluoromethyl group has been replaced with other functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules, providing a scaffold that can be modified for specific needs.

Biology and Medicine: In the realm of biology and medicine, the compound exhibits potential as a pharmacophore in drug design. Its unique structure makes it suitable for interacting with various biological targets, including enzymes and receptors, offering possibilities for developing new therapeutic agents.

Industry: From an industrial perspective, N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)-4-morpholinecarboxamide is used in the formulation of specialty chemicals, contributing to innovations in materials science and chemical engineering.

Comparison with Similar Compounds

Compared to similar compounds, N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)-4-morpholinecarboxamide stands out due to its trifluoromethyl-pyridine core, which is less common in standard pharmaceutical compounds.

Similar Compounds

  • N-(4-methylphenyl)-4-morpholinecarboxamide: Lacks the trifluoromethyl group, making it less lipophilic.

  • N-(4-{[2-oxo-5-chloromethyl-1(2H)-pyridinyl]methyl}phenyl)-4-morpholinecarboxamide: Substitutes chlorine for trifluoromethyl, which affects its reactivity and interaction profile.

Properties

IUPAC Name

N-[4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]phenyl]morpholine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O3/c19-18(20,21)14-3-6-16(25)24(12-14)11-13-1-4-15(5-2-13)22-17(26)23-7-9-27-10-8-23/h1-6,12H,7-11H2,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYHCOIKQROWCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NC2=CC=C(C=C2)CN3C=C(C=CC3=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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